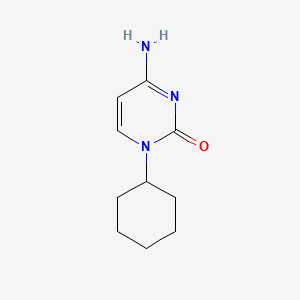

1-Cyclohexylcytosine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22335-09-7 |

|---|---|

Molecular Formula |

C10H15N3O |

Molecular Weight |

193.25 g/mol |

IUPAC Name |

4-amino-1-cyclohexylpyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O/c11-9-6-7-13(10(14)12-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,14) |

InChI Key |

TWZFIOJEBDZSAQ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2C=CC(=NC2=O)N |

Canonical SMILES |

C1CCC(CC1)N2C=CC(=NC2=O)N |

Other CAS No. |

22335-09-7 |

Synonyms |

1-cyclohexylcytosine |

Origin of Product |

United States |

Research Findings and Data

Molecular Interactions and Binding Studies

The ability of this compound to engage in specific non-covalent interactions has been a key area of study. Investigations using proton magnetic resonance (PMR) spectroscopy have explored its interactions with carboxylate anions, such as those found in acetate (B1210297) or butyric acid. These studies aim to elucidate the nature and strength of hydrogen bonds formed between the modified base and potential biological interaction partners.

Modern Purification and Isolation Techniques for Synthetic Products

The synthesis of complex molecules like this compound and its analogs often results in crude mixtures containing unreacted starting materials, by-products, and residual reagents. Achieving high purity is paramount for their intended applications, necessitating the application of sophisticated purification and isolation techniques. Modern synthetic chemistry relies on a suite of methods, with chromatography and crystallization being cornerstones for obtaining pure nucleoside derivatives. These techniques are crucial for overcoming challenges such as low product concentrations and complex impurity profiles often encountered in the synthesis of nucleoside analogs nih.govnih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the separation and purification of nucleoside analogs, offering high resolution and sensitivity nih.govnih.govresearchgate.netalwsci.com. Its versatility allows for the separation of compounds with similar physicochemical properties, including isomers researchgate.net. Various modes of HPLC are employed, tailored to the specific chemical characteristics of the target compound and its impurities.

Reversed-Phase HPLC (RP-HPLC) : This is a widely used mode where the stationary phase is nonpolar (e.g., C18, octyl, or aryl-bonded silica) and the mobile phase is polar (e.g., mixtures of water with acetonitrile (B52724) or methanol (B129727), often with pH modifiers like formic acid) researchgate.netresearchgate.netacs.org. RP-HPLC is effective for separating nucleoside analogs based on their hydrophobicity. For instance, research on cytosine derivatives demonstrated that an aryl (naphthylpropyl) stationary phase, when coupled with methanol as the mobile phase, was crucial for separating specific isomers, achieving selectivity values (α) of 1.90 and 1.53 within 7 minutes researchgate.net. Semi-preparative RP-HPLC has also been employed to purify nucleoside analogs, yielding purified products with approximately 50% recovery mdpi.com.

Ion-Exchange Chromatography (IEC) : IEC separates molecules based on their net charge and their interaction with charged stationary phases. This technique is particularly effective for purifying nucleotides and nucleosides, which can carry charged phosphate (B84403) groups or exhibit pH-dependent charges nih.govgsconlinepress.comresearchgate.net. Anion-exchange chromatography, utilizing stationary phases like DNAPac PA200 with mobile phases containing salts such as NaClO4 in Tris buffer, is employed for the purification of oligonucleotides, which are related to nucleoside synthesis oup.com. IEC can also be used to purify nucleoside triphosphates from complex mixtures dupont.com.

Table 1: Selected HPLC Conditions for Nucleoside Analog Purification

| Technique | Stationary Phase | Mobile Phase Components | Key Application/Finding | Selectivity (α) | Yield | Reference(s) |

| RP-HPLC | Aryl (Naphthylpropyl) | Methanol, Water | Isomer separation of cytosine derivatives | 1.90, 1.53 | N/A | researchgate.net |

| RP-HPLC | C18 | Methanol, Water | General purification of nucleoside analogs | N/A | ~50% | mdpi.com |

| RP-HPLC | C18 | Acetonitrile, Water, Formic Acid | Separation of cytosine derivatives | N/A | N/A | researchgate.netacs.org |

| Anion-Exchange HPLC | DNAPac PA200 | NaClO4 in Tris buffer (pH 8) | Oligonucleotide purification | N/A | N/A | oup.com |

| IEC | Weak Anion-Exchange | Not specified | Separation of nucleotides from nucleosides (in SPE context) | N/A | N/A | nih.gov |

Recrystallization

Recrystallization remains a fundamental and cost-effective method for purifying solid synthetic products, including nucleoside derivatives rochester.eduemu.edu.trmt.com. This technique leverages the differential solubility of the target compound and its impurities in a chosen solvent system. The principle involves dissolving the impure solid in a minimum amount of hot solvent until saturation, followed by slow cooling. As the solution cools, the desired compound crystallizes out, leaving more soluble impurities in the mother liquor. The choice of solvent is critical, requiring a compound to be highly soluble at elevated temperatures but poorly soluble at lower temperatures rochester.edumt.com. For cytosine derivatives, specific solvent systems like toluene/hexanes have been reported to achieve selective recrystallization beilstein-journals.org.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) serves as a valuable technique for sample preparation, enrichment, and initial purification of polar compounds like nucleosides and nucleotides nih.govnih.govmdpi.com. It involves passing a sample solution through a sorbent material that selectively retains the target analytes or impurities. For instance, SPE using a weak anion-exchange column can effectively separate nucleotides from nucleosides, with nucleotides being retained while nucleosides pass through in the flow-through fraction nih.gov. SPE can also be used in conjunction with other analytical techniques, such as GC-MS, for quantifying specific residual components like succinic acid in nucleoside derivatives used in oligonucleotide synthesis nih.gov.

Other Purification Techniques

Beyond chromatography and recrystallization, other methods may be employed. Solvent extraction is a common initial step for separating compounds based on their differential solubility in immiscible solvents nih.govnih.govresearchgate.net. Molecular Imprinting Techniques (MITs) are also explored for enhancing the selectivity of separation processes for nucleoside analogs nih.govnih.govresearchgate.net. In specific cases, precolumn derivatization to enhance fluorescence detection can be used in HPLC for the analysis of cytosine-containing compounds nih.gov.

Compound Names Mentioned:

this compound

Cytosine

Cytidine

Nucleosides

Nucleotides

Nucleoside analogs

Purines

Pyrimidines

Oligonucleotides

Cidofovir

Cytarabine

Decitabine

Inosine

Uridine

Adenine

5-Methylcytosine

5-Hydroxymethylcytosine

5-Formylcytosine

5-Carboxylcytosine

1-N-o-(m- or p-)bromobenzyl-[5-(4′-morpholinyl)methyl]cytosines

Elucidation of Molecular Interactions and Recognition Mechanisms

Hydrogen Bonding Interactions of 1-Cyclohexylcytosine

Hydrogen bonds are the primary drivers of the specific recognition between nucleobases. The substitution of a cyclohexyl group at the N1 position of cytosine influences its solubility and interaction dynamics without altering the fundamental hydrogen bonding sites involved in base pairing. cdnsciencepub.comresearchgate.net

In non-aqueous solutions, this compound demonstrates the ability to form a planar dimer with guanine (B1146940), stabilized by three hydrogen bonds. gatech.edu This interaction is analogous to the canonical Watson-Crick base pairing observed in DNA. gatech.edu The specificity of this interaction is a cornerstone of molecular recognition in nucleic acids. gatech.edu Studies have also explored the interaction of cytosine analogs with guanosine (B1672433), revealing that specific modifications can lead to the formation of up to five hydrogen bonds, significantly enhancing binding affinity. nih.govresearchgate.net The design of such analogs is often inspired by the need to create molecules with high affinity and specificity for applications in areas like antisense therapy. nih.gov For instance, the "guanidino G-clamp" is a modified cytosine analog designed to form two additional Hoogsteen-type hydrogen bonds with guanosine. researchgate.net

To quantify the strength of the interaction between this compound and its binding partners, techniques like Proton Nuclear Magnetic Resonance (¹H NMR) and Isothermal Titration Calorimetry (ITC) are employed. cdnsciencepub.comresearchgate.net These methods allow for the determination of the association constant (Ka), which is a measure of the binding affinity between two molecules. cdnsciencepub.comresearchgate.net

For example, ITC experiments have been used to measure the binding of chloroform-soluble cytosine analogs to a guanosine derivative. cdnsciencepub.comresearchgate.net These studies have shown that while ¹H NMR can be suitable for observing the exchangeable N-H protons, ITC often provides more replicable data for characterizing the association, especially for determining thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS). cdnsciencepub.comresearchgate.net It has been noted that the association constant for the interaction between unmodified silylated ribocytidine and riboguanosine as determined by ITC is significantly larger than that determined by NMR titration methods. cdnsciencepub.com The choice of solvent is critical in these measurements, as polar solvents can disrupt the hydrogen bonds being studied. researchgate.net Aprotic, low-polarity solvents like deuterochloroform (CDCl₃) are often used to minimize competitive interactions. cdnsciencepub.comresearchgate.net

Table 1: Association Constants and Thermodynamic Parameters for Cytosine Analog Interactions with Guanosine Derivatives

| Cytosine Analog | Binding Partner | Method | Association Constant (Kₐ) (M⁻¹) | Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|---|

| N¹-cyclohexylmethyl-7-(6-carbamoylpyridin-2-yl)imidazolocytosine | 2′,3′,5′-O-tris(tert-butyldimethylsilyl)guanosine | ITC | 3.80 ± 0.77 × 10⁶ | -8.97 |

Data sourced from studies on chloroform-soluble cytosine analogues. cdnsciencepub.com

Non-Covalent Interactions in Artificial Receptor Systems

Beyond simple base pairing, this compound can participate in more complex molecular recognition events within synthetic host-guest systems. These systems are designed to bind specific molecules, or "guests," within a cavity-containing "host." pageplace.dersc.org

Synthetic hosts can be designed to recognize and bind guests like this compound through a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgijacskros.com The design of these receptors is a key area of supramolecular chemistry, with applications in sensing, catalysis, and separation. rsc.orgmdpi.com The principle of preorganization, where the host is conformationally structured for binding prior to guest interaction, is crucial for achieving high affinity. rsc.org The design of high-affinity synthetic host-guest complexes is important for creating advanced supramolecular assemblies and functional materials. nih.gov

The stability of host-guest complexes is highly dependent on the solvent environment. nih.gov Polar solvents can compete for hydrogen bonding sites, weakening the interaction between the host and guest, while non-polar solvents can enhance these interactions. researchgate.netnih.gov For instance, the thermal stability of some proteins has been shown to be enhanced in the presence of non-polar solvents. nih.gov The choice of solvent can even be used to program the recognition properties of certain polymer gels, where heating in different solvents alters the accessibility of binding sites. researchgate.net In the context of this compound, using non-polar solvents is crucial for studying its intrinsic binding properties without interference from the solvent. cdnsciencepub.comresearchgate.net

Intermolecular Forces Governing Supramolecular Assembly

Supramolecular assembly is the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. wikipedia.orgfrontiersin.org These interactions, though individually weak, collectively dictate the structure and stability of the resulting assembly. analis.com.my The primary forces at play include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. wikipedia.organalis.com.my

Computational and Theoretical Investigations of 1 Cyclohexylcytosine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. researchgate.net These methods, including Density Functional Theory (DFT) and ab initio approaches, solve the Schrödinger equation to determine a molecule's electronic structure. montana.edu

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, predicting properties like reactivity, molecular structure, and vibrational frequencies. chemrxiv.org DFT-based Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to various molecular families, such as 1-Phenylcyclohexylamine analogues, to correlate their structural features with biological activities. researchgate.net However, a specific application of DFT methods to analyze the electronic structure and reactivity parameters of 1-Cyclohexylcytosine is not documented in the available literature.

Ab Initio Approaches for Molecular Conformation and Energy Minimization

Ab initio methods are computational chemistry methods based on quantum mechanics. montana.edu They are used to determine the equilibrium configuration of molecules, such as the conformers of cyclohexane, through geometry optimization. utexas.edupressbooks.pubyoutube.com These approaches can elucidate the stability of different conformations, like the chair and boat forms of cyclohexane, by calculating their energies. youtube.comlibretexts.org Despite the utility of these methods for conformational analysis, specific studies employing ab initio calculations for the energy minimization and conformational analysis of this compound have not been reported.

Molecular Dynamics Simulations of Solvation and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. youtube.com This technique is widely applied to investigate the conformational dynamics of molecules and their interactions within a solvent, a process known as solvation. rsc.orgmdpi.comnih.gov MD simulations provide insights into how a solute molecule behaves in a solvent, which is crucial for understanding many chemical and biological processes. youtube.comyoutube.com At present, there are no specific molecular dynamics simulation studies in the scientific literature detailing the solvation and conformational dynamics of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.com This approach is instrumental in drug discovery for predicting the activity of new chemical entities. researchgate.netacs.orgnih.gov

Ligand-Based and Structure-Based Computational Approaches

QSAR models can be developed using either ligand-based or structure-based approaches. vanderbilt.edunih.gov Ligand-based methods utilize a set of molecules with known activities to build a predictive model, often employing 3D-QSAR techniques. researchgate.netresearchgate.net Structure-based methods rely on the three-dimensional structure of the biological target to understand ligand interactions. nih.gov A review of the literature indicates that no QSAR models, either ligand-based or structure-based, have been specifically developed for analogs of this compound.

Prediction of Molecular Interaction Profiles

Computational modeling, including molecular docking and pharmacokinetic studies, is used to predict how a molecule might interact with biological targets and its absorption, distribution, metabolism, and excretion (ADMET) properties. researchgate.net These predictions are vital for identifying potential drug candidates. However, specific computational studies predicting the molecular interaction profiles for this compound are not available in the current body of scientific research.

Role of 1 Cyclohexylcytosine As a Molecular Building Block

Precursor in the Synthesis of Advanced Cytosine Derivatives

The N1-cyclohexylcytosine structure positions it as a valuable precursor for synthesizing advanced cytosine derivatives. Researchers have utilized it to create modified nucleobases designed for specific interactions, such as those involved in studying base-pair interactions in non-aqueous solutions. For instance, studies have explored the synthesis of chloroform-soluble cytosine analogues, including N1-cyclohexylmethyl derivatives, to investigate their binding capabilities with guanosine (B1672433) analogues. The cyclohexyl group, or its methylated analog, can be incorporated to enhance solubility in organic solvents, facilitating spectroscopic analysis and binding studies researchgate.net. This approach allows for the systematic exploration of how modifications to the nucleobase scaffold affect molecular recognition and self-assembly properties, leading to the development of new compounds with potential applications in areas like G-quadruplex DNA stabilization.

Integration into Nucleoside and Nucleotide Analog Architectures

This compound can be integrated into the synthesis of nucleoside and nucleotide analogs, which are crucial in medicinal chemistry, particularly for antiviral and anticancer therapies nih.govnih.gov. While direct literature detailing the synthesis of this compound nucleosides specifically is limited in the provided search results, the general principle of modifying nucleobases for nucleoside synthesis is well-established. Nucleoside analogs are typically formed by attaching a sugar moiety (like ribose or deoxyribose) to a nucleobase. The presence of the cyclohexyl group at the N1 position of cytosine would influence the stereochemistry and properties of the resulting nucleoside analog. Such modifications are key to designing compounds that can interfere with viral replication or cancer cell proliferation by mimicking natural nucleosides but disrupting cellular processes nih.govnih.gov. The synthesis of nucleoside analogs often involves complex multi-step procedures to ensure stereoselectivity and regioselectivity google.comresearchgate.net.

Design of Supramolecular Assemblies Utilizing the Cyclohexylcytosine Core

The combination of the hydrogen-bonding capabilities of the cytosine base and the hydrophobic nature of the cyclohexyl ring makes this compound a candidate for designing supramolecular assemblies. Supramolecular chemistry focuses on the non-covalent interactions between molecules to create ordered structures chiba-u.jpresearchgate.netmdpi.commdpi.com. Cytosine derivatives are known to participate in specific hydrogen bonding patterns, which are fundamental to self-assembly processes. The cyclohexyl group can influence these assemblies by providing hydrophobic interactions, affecting solubility, and controlling the packing arrangement of the molecules. Research into curved supramolecular polymers and other ordered assemblies highlights the potential for molecules with distinct functional groups to form complex architectures chiba-u.jp. While specific examples of supramolecular assemblies built solely from this compound were not explicitly detailed, the principles of molecular design for self-assembly suggest that such derivatives could be employed to create novel materials with tunable properties.

Chemical Modification Strategies for Functionalization

The structure of this compound offers multiple sites for chemical modification, allowing for the introduction of diverse functionalities. The cytosine ring itself can undergo reactions such as halogenation, amination, or alkylation, while the cyclohexyl group can be functionalized through various oxidation or substitution reactions. Strategies for modifying nucleobases are crucial for developing new compounds with altered electronic, steric, or solubility properties mdpi.comlew.ronih.govresearchgate.net. For example, the N-4 amino group of cytosine can be a target for alkylation or acylation. Similarly, modifications to the cyclohexyl ring could introduce polar groups or reactive handles for further conjugation. These chemical modifications are essential for tailoring the properties of this compound for specific applications, whether as a building block in complex synthesis or as a component in functional materials.

Biological and Biochemical Relevance of 1 Cyclohexylcytosine and Its Analogs in Vitro Studies

Investigations of Molecular Interactions with Nucleic Acid Structures

Modified nucleobases can significantly alter the structure, stability, and function of DNA and RNA. Research has examined how these modifications affect various nucleic acid structures and processes.

G-Quadruplex Destabilization and Unwinding Mechanisms (In Vitro)

G-quadruplexes (G4s) are non-canonical DNA structures formed in guanine-rich sequences, known to play roles in gene regulation and telomere maintenance. Small molecules that can interact with and modulate G4 structures are of significant interest for therapeutic development. Cytosine analogs, including those with modifications like phenylpyrrolocytosine, have demonstrated potential G4-destabilizing abilities, hypothesized to be related to their capacity to base-pair with guanosine (B1672433) researchgate.netresearchgate.netmdpi.comoup.comucl.ac.uknih.govnih.gov. These interactions are often quantified by association constants (Ka) with guanosine derivatives, measured using techniques like isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy researchgate.net. While specific data for 1-cyclohexylcytosine's direct interaction with G-quadruplexes are not extensively detailed in the provided search results, the principle of cytosine analogs interacting with guanine-rich structures suggests a potential area of investigation for this compound. Studies have shown that some G4 ligands can destabilize G4 structures, impacting gene expression mdpi.comucl.ac.uk.

Influence on DNA/RNA Replication and Transcription Machinery at the Molecular Level

The incorporation of modified nucleotides into DNA or RNA can profoundly affect the activity of polymerases and transcription machinery. Studies indicate that modifications at the nucleobase position can influence the efficiency of incorporation by DNA polymerases acs.orgnih.gov. For instance, archeal DNA polymerases from sequence family B are often better suited for processing nucleobase-modified nucleotides compared to family A enzymes acs.org. The nature and position of the modification are critical for retaining substrate activity acs.org.

Research on modified nucleobases in DNA templates has shown that bulkier modifications can inhibit transcription by blocking the interaction of RNA polymerase (RNAP) with promoter sequences researchgate.net. Similarly, the incorporation of modified nucleotides into nascent DNA strands can be influenced by the polymerase, with some modifications affecting polymerization events downstream of their incorporation nih.gov. For example, nucleoside analogs are often designed to act as chain terminators or to inhibit enzymes involved in nucleic acid synthesis nih.govnih.govmdpi.com. While specific mechanisms for this compound are not detailed, its structural modification suggests it could potentially interact with or be processed by DNA/RNA polymerases, influencing replication and transcription acs.orgnih.govnih.gov.

Enzyme-Ligand Interaction Studies (e.g., Enzyme Inhibition Mechanisms In Vitro)

Modified nucleosides and their triphosphate forms can act as inhibitors of various cellular enzymes, including those crucial for DNA synthesis and repair nih.govnih.govmdpi.com. Nucleoside analogs can interfere with enzymes like ribonucleotide reductase or directly inhibit DNA polymerases, thereby halting cell growth nih.govnih.gov. The precise mechanism of inhibition, whether competitive or non-competitive, and the associated inhibition constants (IC50 or Ki values) are determined through in vitro enzyme assays nih.govnih.govresearchgate.net. For example, echinacoside (B191147) was found to inhibit CYP1A2, CYP2E1, CYP2C19, and CYP3A4 enzymes with varying mechanisms and IC50 values nih.gov. While specific enzyme inhibition data for this compound are not provided, the general principle of modified nucleobases interacting with and inhibiting enzymes is well-established in the context of drug discovery and biochemical studies.

Applications in Chemical Biology Probes and Tools

Modified nucleobases are valuable in chemical biology for developing probes and tools to study biological systems.

Development of Spectroscopic Probes for Biological Systems

Spectroscopic probes are reagents that change their spectroscopic properties upon interacting with specific analytes, enabling sensitive detection and imaging cas.cnnih.govrsc.orgmdpi.com. Modified nucleobases can be incorporated into oligonucleotides to create fluorescent probes for various applications, such as studying RNA dynamics or detecting specific nucleic acid sequences mdpi.com. For instance, thiazole (B1198619) orange (TO) dye-modified thymine/cytosine residues in oligonucleotide probes have been used for RNA imaging, with the TO dye improving duplex thermal stability mdpi.com. The design of spectroscopic probes often involves altering π-conjugated systems, which leads to predictable changes in spectroscopic signals, facilitating sensitive detection cas.cnrsc.org. While this compound itself may not be a fluorescent probe, its structural features could potentially be integrated into such systems.

Chemical Approaches to Modulate Protein Function (In Vitro)

Chemogenetic strategies, which involve genetically modifying a target protein to respond to a specific designer molecule, are employed to modulate protein function in live cells rsc.org. This can involve introducing tethering points into proteins for the attachment of designer molecules, allowing for precise control over protein activity rsc.org. Modified aptamers, which are oligonucleotides that bind to specific targets, have also been shown to inhibit protein activity, potentially through allosteric regulation mdpi.com. While direct examples of this compound being used to modulate protein function are not detailed, the broader field of modified nucleobases and their analogs as chemical biology tools suggests potential applications in this area.

Methodological Advancements in the Study of 1 Cyclohexylcytosine

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopy, which analyzes the interaction between matter and electromagnetic radiation, is fundamental to elucidating the structure and binding behavior of 1-Cyclohexylcytosine. ucalgary.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating molecular structure and interactions at an atomic level. upi.edu For this compound, ¹H NMR has been instrumental in studying its binding properties, particularly its interaction with guanine (B1146940) derivatives. mit.edu

Researchers have utilized ¹H NMR titration experiments to qualitatively assess the hydrogen-bonding interactions between cytosine analogues, including those structurally related to this compound, and guanosine (B1672433) derivatives. dcu.ie These studies often monitor the chemical shifts of the N-H protons, which are sensitive to the formation of hydrogen bonds during base pairing. mit.edu For instance, a notable proton magnetic resonance (PMR) study demonstrated that carboxylate anions interact selectively with guanine, and this interaction can be effectively competed by this compound, highlighting its ability to engage in specific base-pairing. malvernpanalytical.com In such experiments, the downfield shift of the guanine amino protons upon interaction provides evidence of hydrogen bond formation. malvernpanalytical.com

While ¹H NMR is excellent for detecting binding events, it has been found in some cases to be less suitable for the precise quantification of association constants for certain cytosine analogues in specific solvents like deuterated chloroform (B151607) (CDCl₃). mit.edudcu.ie However, it remains a primary tool for confirming that a binding interaction is occurring. upi.eduorgchemboulder.com The analysis of chemical shift perturbations provides clear evidence of which parts of the molecule are involved in the interaction. uzh.ch

Table 1: Representative ¹H NMR Chemical Shift Changes Upon Binding

| Proton Type | Typical Chemical Shift (ppm) | Observed Change Upon Binding | Implication |

| Guanine Amino (NH₂) | ~6.97 | Downfield shift (e.g., to ~6.99) | Participation in hydrogen bonding with the binding partner. malvernpanalytical.com |

| Cytosine Amino (NH₂) | Varies | Small downfield shift | Indicates weaker interaction or different binding geometry compared to guanine. malvernpanalytical.com |

| Cyclohexyl Protons | ~1.0-2.0 | Minor shifts | Suggests the cyclohexyl group is less directly involved in the hydrogen-bonding interface. ucalgary.casmw.ch |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. tainstruments.com It is a foundational technique used for both quantitative analysis and monitoring molecular interactions. upi.edu The UV-Vis spectrum is characteristic of a molecule's electronic structure, particularly the chromophores within it. ucalgary.ca

Early studies of this compound involved the characterization of its ultraviolet spectrophotometric properties. mhlw.go.jpsaltise.ca When this compound binds to another molecule, such as a guanine derivative, the electronic environment of its chromophore (the pyrimidine (B1678525) ring) is altered. This change can lead to a shift in the wavelength of maximum absorbance (λmax) or a change in the absorbance intensity (hyperchromicity or hypochromicity). libretexts.org By monitoring these spectral changes during a titration, researchers can track the formation of the intermolecular complex. upm.es Although UV-Vis spectra are generally broad and may offer less structural detail than NMR, their suitability for quantitative assays makes them highly valuable for determining the concentration of solutions and monitoring the progress of binding events. cureffi.org

Calorimetric Methods for Thermodynamic Characterization (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) has become a "gold standard" technique for the thermodynamic characterization of molecular interactions. mastelf.com It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. tainstruments.comquora.com This provides a complete thermodynamic profile of the interaction in a single experiment, without the need for labeling or immobilization. malvernpanalytical.com

In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing its binding partner (e.g., a guanosine analogue). quora.com The instrument measures the minute temperature changes that occur with each injection. marz-kreations.com The resulting data are plotted as a binding isotherm, which can be analyzed to determine the key thermodynamic parameters of the interaction. saltise.camastelf.com

Research on cytosine analogues has shown that ITC can provide highly replicable and quantitative data on binding affinity, even in cases where other techniques like NMR were not suitable for precise quantification. mit.edudcu.ie The thermodynamic parameters obtained reveal the forces driving the binding process. For instance, a negative enthalpy change (ΔH) suggests favorable hydrogen bonding and van der Waals interactions, while the entropy change (ΔS) reflects changes in conformational freedom and solvent organization. carlroth.com

Table 2: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry

| Parameter | Symbol | Description | Information Gained |

| Association Constant | Kₐ | A measure of the binding affinity between the two molecules. | Strength of the interaction. malvernpanalytical.com |

| Dissociation Constant | Kℴ | The inverse of the association constant (1/Kₐ). | Concentration at which half the binding sites are occupied. saltise.ca |

| Enthalpy Change | ΔH | The heat released or absorbed upon binding. | Indicates the role of hydrogen bonds and van der Waals forces. malvernpanalytical.com |

| Entropy Change | ΔS | The change in the randomness or disorder of the system. | Reflects conformational changes and hydrophobic interactions. malvernpanalytical.com |

| Gibbs Free Energy Change | ΔG | The overall energy change of the binding reaction. | Determines the spontaneity of the binding process. quora.com |

| Stoichiometry | n | The molar ratio of the interacting molecules in the complex. | Defines the number of binding sites. saltise.ca |

Advanced Chromatographic and Separation Techniques

Chromatography encompasses a set of powerful laboratory techniques for the separation of mixtures. nih.gov The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov These methods are essential for the purification of this compound after its synthesis and for the analysis of its purity.

Various chromatographic methods are applicable:

Paper Chromatography: In early studies, paper chromatography was used to characterize pyrimidine derivatives. mhlw.go.jp This technique separates compounds based on their differential partitioning between the stationary phase (cellulose paper) and a mobile solvent. upm.es The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions and can be used for identification. upm.esnih.govmdpi.com

Thin-Layer Chromatography (TLC): Similar to paper chromatography, TLC uses a thin layer of an adsorbent material (like silica (B1680970) gel) on a flat carrier. It is often used for monitoring the progress of chemical reactions and for the rapid analysis of mixture components.

Column Chromatography and HPLC: For preparative purification of this compound, column chromatography is employed. High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that uses high pressure to pass the solvent through the column, leading to higher resolution and faster separation times. It is the standard method for the final purification and quantitative analysis of such compounds.

Nanomechanical Micro-array Techniques for Molecular Interaction Monitoring

A cutting-edge, label-free approach for studying molecular interactions involves the use of nanomechanical sensors, such as microcantilever arrays. mit.edumhlw.go.jp This technique detects biomolecular interactions by measuring the nanomechanical response they induce, typically a bending of the microcantilever. mit.edu

The principle relies on functionalizing one surface of a microcantilever with a specific receptor molecule. mit.edu When a target molecule from a solution—for instance, this compound—binds to these receptors, it generates surface stress. mhlw.go.jp This differential stress between the top and bottom surfaces of the cantilever causes it to bend. The deflection is highly sensitive and can be measured with precision, often using an optical lever system. dcu.ie

Microcantilever arrays allow for the simultaneous detection of multiple interactions and the use of reference cantilevers to correct for environmental noise like thermal drift. This technology has been successfully used to detect a variety of interactions, from DNA hybridization to the binding of small-molecule drugs. dcu.ie While specific studies applying this technique to this compound are not yet prominent, its potential for label-free, real-time monitoring of binding events makes it a highly promising future direction for investigating the interactions of this compound with its biological targets.

Future Directions and Research Gaps in 1 Cyclohexylcytosine Studies

Multidisciplinary Research OpportunitiesThe study of 1-cyclohexylcytosine and related compounds presents numerous opportunities for multidisciplinary collaboration. Chemists can work with biologists to design and synthesize novel analogues with specific biological targets in mind. Computational scientists can develop sophisticated models to predict interactions and guide experimental design. Physicists can contribute advanced spectroscopic techniques for characterization and mechanistic studies. Such collaborations are essential for translating fundamental chemical insights into tangible applications in areas like drug discovery, diagnostics, and molecular imaging.

Compound List:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Cyclohexylcytosine with high purity?

- Answer : Synthesis should follow protocols optimized for nucleoside analogs. Key steps include:

- Protection-Deprotection Strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl groups during cyclohexyl moiety conjugation .

- Characterization : Employ NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Include purity assessments via HPLC (≥95%) with UV detection at 260 nm .

- Documentation : Provide full synthetic procedures, including solvent ratios, reaction temperatures, and purification steps (e.g., column chromatography gradients) to ensure reproducibility .

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

- Answer :

- Buffer Systems : Test stability in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (SGF, pH 1.2) at 37°C.

- Sampling Intervals : Collect aliquots at 0, 6, 12, 24, and 48 hours for HPLC analysis .

- Control Groups : Include parallel experiments with cytosine derivatives (e.g., cytarabine) to benchmark degradation rates .

- Data Reporting : Tabulate half-life (t₁/₂) and degradation byproducts, referencing spectral data for structural elucidation .

Q. What analytical techniques are critical for characterizing this compound in complex biological matrices?

- Answer :

- LC-MS/MS : Quantify low-concentration samples using multiple reaction monitoring (MRM) transitions specific to the compound.

- Sample Preparation : Include protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to minimize matrix effects .

- Validation : Follow ICH guidelines for linearity (R² ≥0.99), recovery (80–120%), and limit of detection (LOD ≤1 ng/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across different cell lines?

- Answer :

- Dose-Response Analysis : Compare IC₅₀ values in 3+ cell lines (e.g., HeLa, MCF-7, HepG2) using standardized MTT assays .

- Mechanistic Profiling : Perform RNA-seq or proteomics to identify cell-specific pathways (e.g., DNA repair enzyme upregulation) affecting drug efficacy .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests to confirm inter-cell-line variability, reporting p-values and effect sizes .

Q. What experimental designs are optimal for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) disconnect of this compound in vivo?

- Answer :

- PK Studies : Conduct plasma concentration-time profiling in rodents via serial blood sampling. Use non-compartmental analysis (NCA) for AUC and clearance calculations .

- PD Correlates : Measure target engagement (e.g., thymidylate synthase inhibition) in tumor biopsies using ELISA or immunohistochemistry .

- Modeling : Apply compartmental PK-PD modeling to identify saturation thresholds or off-target effects .

Q. How can computational methods enhance the understanding of this compound’s interaction with enzymatic targets?

- Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to thymidylate synthase, validating with mutagenesis studies (e.g., K47A mutants) .

- MD Simulations : Run 100-ns simulations in GROMACS to analyze conformational stability of enzyme-ligand complexes .

- Data Integration : Cross-reference computational results with kinetic assays (e.g., Ki values) to refine binding hypotheses .

Methodological Considerations

Q. What strategies ensure reproducibility when scaling up this compound synthesis?

- Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .

- Batch Records : Document deviations (e.g., temperature fluctuations >±2°C) and their impact on yield/purity .

- Cross-Validation : Replicate synthesis in 2+ independent labs, sharing raw spectral data via repositories like Zenodo .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- Answer :

- Bioavailability Testing : Measure plasma protein binding and blood-brain barrier penetration using equilibrium dialysis or PAMPA assays .

- Metabolite Screening : Identify hepatic metabolites via LC-QTOF-MS and test their activity in secondary assays .

- Hypothesis Refinement : Use Bayesian statistics to weigh evidence for/against target engagement vs. off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.